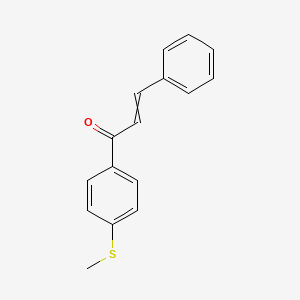
(3-(Decylthio)-2-hydroxypropyl)trimethylammonium p-toluenesulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-(Decylthio)-2-hydroxypropyl)trimethylammonium p-toluenesulphonate is a quaternary ammonium compound known for its surfactant properties. It is used in various industrial and scientific applications due to its ability to form micelles and interact with biological membranes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Decylthio)-2-hydroxypropyl)trimethylammonium p-toluenesulphonate typically involves the reaction of decyl mercaptan with epichlorohydrin to form (3-(Decylthio)-2-hydroxypropyl)chloride. This intermediate is then reacted with trimethylamine to yield (3-(Decylthio)-2-hydroxypropyl)trimethylammonium chloride. Finally, the chloride salt is converted to the p-toluenesulphonate salt by reacting with p-toluenesulphonic acid .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale batch reactions under controlled temperature and pressure conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Purification steps such as crystallization and recrystallization are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
(3-(Decylthio)-2-hydroxypropyl)trimethylammonium p-toluenesulphonate undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The hydroxyl group can participate in substitution reactions, forming esters or ethers under appropriate conditions.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Substitution: Alcohols, acids, or alkyl halides in the presence of catalysts.
Reduction: Lithium aluminum hydride, sodium borohydride.
Major Products
Oxidation: Sulfoxides, sulfones.
Substitution: Esters, ethers.
Reduction: Alcohols.
Scientific Research Applications
(3-(Decylthio)-2-hydroxypropyl)trimethylammonium p-toluenesulphonate has diverse applications in scientific research:
Chemistry: Used as a phase transfer catalyst and surfactant in various organic synthesis reactions.
Biology: Employed in the study of cell membranes and ion channels due to its ability to interact with lipid bilayers.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the formulation of detergents, emulsifiers, and antistatic agents.
Mechanism of Action
The compound exerts its effects primarily through its surfactant properties. It can form micelles and interact with lipid bilayers, altering membrane permeability and fluidity. This interaction can affect various molecular targets and pathways, including ion channels and membrane-bound enzymes .
Comparison with Similar Compounds
Similar Compounds
- Hexadecyltrimethylammonium p-toluenesulfonate
- Cetyltrimethylammonium bromide
- Cetyltrimethylammonium chloride
Uniqueness
Compared to similar compounds, (3-(Decylthio)-2-hydroxypropyl)trimethylammonium p-toluenesulphonate has a unique combination of a decylthio group and a hydroxyl group, which enhances its surfactant properties and makes it particularly effective in specific applications such as micelle formation and membrane interaction .
Properties
CAS No. |
3663-99-8 |
|---|---|
Molecular Formula |
C23H43NO4S2 |
Molecular Weight |
461.7 g/mol |
IUPAC Name |
(3-decylsulfanyl-2-hydroxypropyl)-trimethylazanium;4-methylbenzenesulfonate |
InChI |
InChI=1S/C16H36NOS.C7H8O3S/c1-5-6-7-8-9-10-11-12-13-19-15-16(18)14-17(2,3)4;1-6-2-4-7(5-3-6)11(8,9)10/h16,18H,5-15H2,1-4H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 |
InChI Key |
KZNJUWRBNCQTPW-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCSCC(C[N+](C)(C)C)O.CC1=CC=C(C=C1)S(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


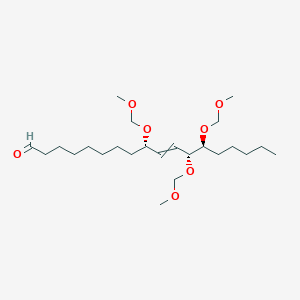
![2-{4-[10-(Naphthalen-2-YL)anthracen-9-YL]phenyl}-1,10-phenanthroline](/img/structure/B14172708.png)

![1,9-diazaspiro[5.5]undecan-9-yl(phenyl)methanone;hydrochloride](/img/structure/B14172713.png)
![(1R,5R)-1-(2,6-Dimethylbenzene-1-sulfonyl)bicyclo[3.1.0]hexan-2-one](/img/structure/B14172720.png)
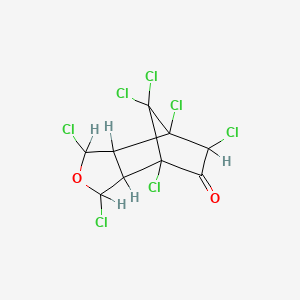
![[4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]-(2-chloroethyl)cyanamide](/img/structure/B14172737.png)
![(3aS,6aS)-5-(3-fluorophenyl)-3-(pyrazine-2-carbonyl)-3a,6a-dihydro-1H-pyrrolo[3,4-c]pyrazole-4,6-dione](/img/structure/B14172757.png)
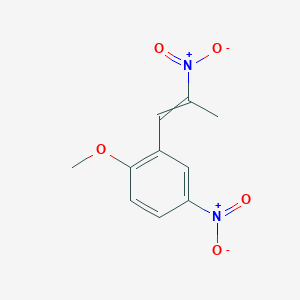
![1H-Inden-1-one, 2-[(2-fluorophenyl)methylene]-2,3-dihydro-](/img/structure/B14172769.png)
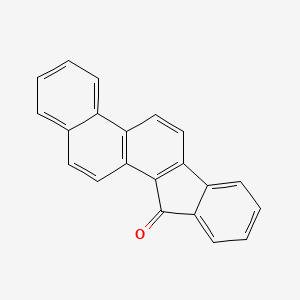
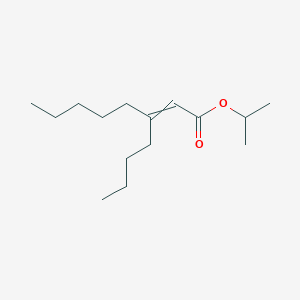
![tert-Butyl 3-[(2-methoxybenzene-1-sulfonyl)amino]piperidine-1-carboxylate](/img/structure/B14172792.png)
